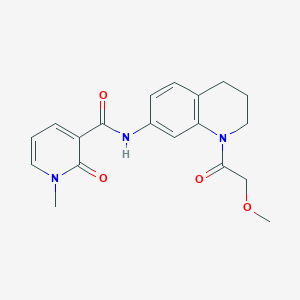
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound, characterized by its unique molecular structure, is of interest due to its potential chemical reactivity and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of 1,2,3,4-tetrahydroquinoline and 2-methoxyacetyl chloride. The key intermediate, 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline, is then coupled with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction conditions often involve organic solvents like dichloromethane or acetonitrile, and the reactions are conducted at controlled temperatures to ensure optimal yields.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of the reaction conditions to maximize yield and minimize cost. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity of the final product.
化学反応の分析
Types of Reactions
The compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: : Electrophilic aromatic substitution can be performed using reagents like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) under catalytic conditions.
Major Products
The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield methoxybenzoic acid, while reduction may produce tetrahydroquinoline alcohol derivatives.
科学的研究の応用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: : For studying molecular interactions and biological pathways, given its potential bioactivity.
Medicine: : As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: : In the production of specialty chemicals and materials with unique properties.
作用機序
The compound's mechanism of action is typically linked to its ability to interact with specific molecular targets. This interaction can modulate various biological pathways:
Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, potentially inhibiting or activating their function.
Pathways Involved: : Signaling pathways involved in inflammation, cell proliferation, or apoptosis, which can be influenced by the compound's activity.
類似化合物との比較
Similar Compounds
1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
N-acyl-1,2,3,4-tetrahydroquinoline derivatives
Uniqueness
What sets N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart is its hybrid structure, combining features from both quinoline and dihydropyridine moieties. This unique combination can potentially lead to novel chemical properties and biological activities not observed in the individual components.
This compound, with its intricate structure and diverse reactivity, holds promise for various scientific and industrial applications
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21-9-4-6-15(19(21)25)18(24)20-14-8-7-13-5-3-10-22(16(13)11-14)17(23)12-26-2/h4,6-9,11H,3,5,10,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAWWKNCQROHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
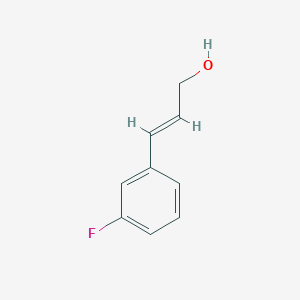
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)
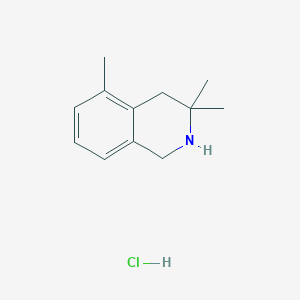
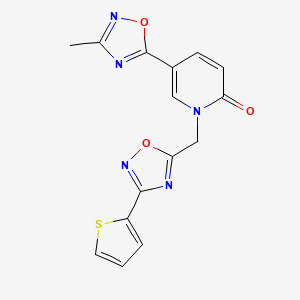
![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)
![N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917591.png)
![2-(ethylsulfanyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2917592.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)
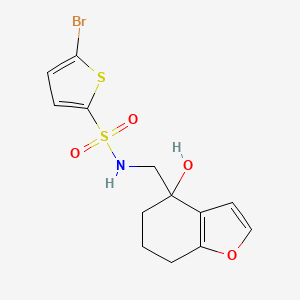
![3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2917598.png)
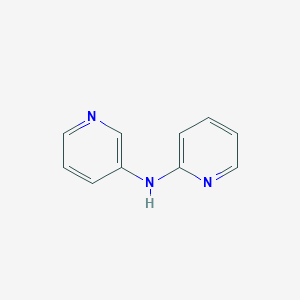
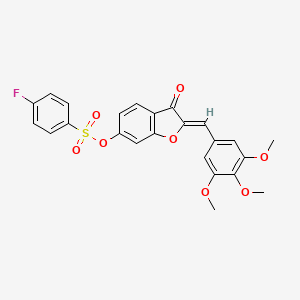
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)
